molecular formula C5H2ClF3N2OS B11876219 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxamide CAS No. 151729-40-7

2-Chloro-4-(trifluoromethyl)thiazole-5-carboxamide

Cat. No.: B11876219
CAS No.: 151729-40-7
M. Wt: 230.60 g/mol
InChI Key: XYJCHJJDBOVDLH-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)thiazole-5-carboxamide is a heterocyclic compound containing a thiazole ring substituted with a chlorine atom at the 2-position and a trifluoromethyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxamide typically involves the reaction of 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid with appropriate amines under suitable conditions. One common method involves the use of thionyl chloride to convert the carboxylic acid to the corresponding acid chloride, which is then reacted with an amine to form the carboxamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trifluoromethyl)thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(trifluoromethyl)thiazole-5-carboxamide is unique due to the presence of both chlorine and trifluoromethyl groups, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

151729-40-7

Molecular Formula

C5H2ClF3N2OS

Molecular Weight

230.60 g/mol

IUPAC Name

2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C5H2ClF3N2OS/c6-4-11-2(5(7,8)9)1(13-4)3(10)12/h(H2,10,12)

InChI Key

XYJCHJJDBOVDLH-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(S1)Cl)C(F)(F)F)C(=O)N

Origin of Product

United States

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